molecular formula C15H16N2O3 B7584908 4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one

4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one

Katalognummer: B7584908
Molekulargewicht: 272.30 g/mol
InChI-Schlüssel: GKAUECMKBCCJLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one, also known as DMQX, is a synthetic compound that has been widely used in scientific research to study the function of glutamate receptors in the brain. DMQX is a non-competitive antagonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory formation.

Wirkmechanismus

4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one acts as a non-competitive antagonist of the AMPA receptor by binding to a specific site on the receptor and blocking the ion channel that is responsible for the influx of calcium ions into the postsynaptic neuron. This results in a decrease in the strength of synaptic transmission and a reduction in the excitability of the neuron.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects that have been extensively studied in vitro and in vivo. For example, this compound has been shown to reduce the frequency and amplitude of excitatory postsynaptic currents in hippocampal neurons, which is indicative of a decrease in the strength of synaptic transmission. This compound has also been shown to reduce the severity of seizures in animal models of epilepsy, suggesting a potential therapeutic role for this compound in the treatment of this disorder.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one is its high selectivity for the AMPA receptor, which allows researchers to study the function of this receptor in isolation from other glutamate receptors. This compound is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for research involving 4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one. One area of interest is the development of more potent and selective AMPA receptor antagonists that can be used to probe the function of this receptor in greater detail. Another area of interest is the investigation of the role of AMPA receptors in the pathogenesis of various neurological and psychiatric disorders, including depression, anxiety, and addiction. Finally, there is a need for further research into the pharmacokinetics and pharmacodynamics of this compound in order to optimize its use in preclinical and clinical studies.

Synthesemethoden

4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one can be synthesized in several ways, but the most commonly used method involves the reaction of 2-amino-3-methylquinoxaline with ethyl acetoacetate in the presence of a strong base such as sodium hydride. The resulting product is then treated with acetic anhydride and pyridine to yield this compound in high purity.

Wissenschaftliche Forschungsanwendungen

4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one has been extensively used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. For example, this compound has been used to study the mechanisms of synaptic plasticity, learning, and memory in the hippocampus and other brain regions. This compound has also been used to investigate the involvement of AMPA receptors in the development of chronic pain, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's.

Eigenschaften

IUPAC Name

4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-16-11-6-2-3-7-12(11)17(10-14(16)18)15(19)13-8-4-5-9-20-13/h2-3,6-8H,4-5,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAUECMKBCCJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C2=CC=CC=C21)C(=O)C3=CCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.